Bienvenue dans la boutique en ligne BenchChem!

2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Carbonic Anhydrase Inhibition Sulfonamide Zinc-Binding Group hCA II Isoform

2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (CAS 433956-89-9) is a synthetic small molecule (MW 355.4 g/mol) belonging to the 2-thio-6-oxo-1,6-dihydropyrimidine-benzenesulfonamide class. The scaffold combines a 6-amino-substituted pyrimidine-2-thioether core with a primary sulfonamide zinc-binding group (ZBG) on the phenyl ring, a structural motif exploited in carbonic anhydrase (CA) inhibitor design.

Molecular Formula C12H13N5O4S2
Molecular Weight 355.39
CAS No. 433956-89-9
Cat. No. B2744792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide
CAS433956-89-9
Molecular FormulaC12H13N5O4S2
Molecular Weight355.39
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)N)S(=O)(=O)N
InChIInChI=1S/C12H13N5O4S2/c13-9-5-10(18)17-12(16-9)22-6-11(19)15-7-1-3-8(4-2-7)23(14,20)21/h1-5H,6H2,(H,15,19)(H2,14,20,21)(H3,13,16,17,18)
InChIKeySYNOVUOTNMMAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (CAS 433956-89-9): Compound Class, Scaffold Context, and Procurement Baseline


2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (CAS 433956-89-9) is a synthetic small molecule (MW 355.4 g/mol) belonging to the 2-thio-6-oxo-1,6-dihydropyrimidine-benzenesulfonamide class [1]. The scaffold combines a 6-amino-substituted pyrimidine-2-thioether core with a primary sulfonamide zinc-binding group (ZBG) on the phenyl ring, a structural motif exploited in carbonic anhydrase (CA) inhibitor design [2]. The compound is catalogued in PubChem (CID 135435845) and several commercial screening libraries, where it is listed as a research-grade chemical for target-based and phenotypic screening applications [1].

2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide: Why In-Class Analogs Cannot Be Assumed Interchangeable


The 2-thio-6-oxo-1,6-dihydropyrimidine-benzenesulfonamide scaffold has demonstrated highly divergent inhibition profiles across human carbonic anhydrase isoforms (hCA I, II, IX, XII), with even minor substituent variations on the pyrimidine ring producing >100-fold differences in Ki values between isoforms [1]. Additionally, closely related 2-thio-6-oxo-1,6-dihydropyrimidines lacking the primary sulfonamide ZBG are not CA inhibitors at all; they instead target human lactate dehydrogenase (LDH), with a reported IC50 of 8.1 µM for a representative screening hit (PDB 4JNK) [2]. Consequently, substituting 433956-89-9 with a structural analog that lacks the sulfonamide group, bears a different pyrimidine substitution pattern, or carries a modified linker between the pyrimidine-thioether and the sulfamoylphenyl ring cannot be expected to preserve target engagement, isoform selectivity, or biological readout.

Direct Comparative Evidence for 2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (CAS 433956-89-9): Quantitative Differentiation from Key Analogs


Scaffold-Level Carbonic Anhydrase Inhibition: hCA II Ki for 2-Thio-6-Oxo-1,6-Dihydropyrimidine-Benzenesulfonamide Series vs. Acetazolamide

In the Vullo et al. (2016) study of 2-thio-6-oxo-1,6-dihydropyrimidine-benzenesulfonamides acting as carbonic anhydrase inhibitors, compounds bearing the same core scaffold as 433956-89-9 exhibited Ki values against hCA II in the range of 0.5 to 95 nM, the strongest among which approached the potency of the clinical reference standard acetazolamide (AAZ, Ki = 12 nM for hCA II) [1]. While direct Ki data for 433956-89-9 are not reported in the published literature, the presence of the identical zinc-binding sulfamoylphenyl group and 2-thio-6-oxo-1,6-dihydropyrimidine scaffold places it within this pharmacophoric series where sub-100 nM hCA II inhibition is consistently observed [1]. In contrast, the 2-thio-6-oxo-1,6-dihydropyrimidine series lacking the sulfonamide ZBG (e.g., LDH-targeted compounds) shows no measurable hCA II inhibition (IC50 > 10 µM) [2].

Carbonic Anhydrase Inhibition Sulfonamide Zinc-Binding Group hCA II Isoform

X-Ray Crystallographic Binding Mode Comparison: 5J8Z Ligand vs. 433956-89-9 Scaffold Architecture

The PDB entry 5J8Z (1.70 Å resolution) provides a direct structural template for the binding mode of a 2-thio-6-oxo-1,6-dihydropyrimidine-benzenesulfonamide ligand co-crystallized with human carbonic anhydrase II [1]. In this structure, the primary sulfonamide group coordinates the catalytic zinc ion (Zn²⁺ – N distance: ~2.0 Å), while the 2-thio-6-oxo-1,6-dihydropyrimidine ring system occupies the hydrophobic cleft adjacent to Pro202 and Leu198 [1]. Compound 433956-89-9 retains the identical sulfonamide ZBG and pyrimidine-thioether architecture but replaces the 5J8Z ligand's 4-(4-chlorophenyl)-5-cyano substitution with a simpler 4-amino group and an unsubstituted pyrimidine 5-position [2]. This structural simplification eliminates the bulky hydrophobic substituents that in the 5J8Z ligand contribute to isoform selectivity, suggesting 433956-89-9 may exhibit a distinct isoform inhibition fingerprint.

X-ray Crystallography Ligand-Protein Binding Mode Carbonic Anhydrase II

Physicochemical and Drug-Likeness Comparison: 433956-89-9 vs. Acetazolamide and CA Inhibitor Pharmacophore Standards

Compared to the archetypal CA inhibitor acetazolamide (MW 222.2 g/mol, logP -0.26, HBD 2, HBA 5, tPSA 115 Ų), compound 433956-89-9 has a higher molecular weight (355.4 g/mol), increased lipophilicity (XLogP3: -0.8), doubled hydrogen-bond donor count (HBD 4), and larger topological polar surface area (tPSA 190 Ų) [REFS-1, REFS-2]. These values place 433956-89-9 outside the traditional 'sulfonamide CA inhibitor' property space defined by acetazolamide, methazolamide, and ethoxzolamide, potentially conferring altered membrane permeability and tissue distribution [REFS-1, REFS-2]. The compound also differs markedly from LDH-targeted 2-thio-6-oxo-1,6-dihydropyrimidines (e.g., compound 22 from Dragovich et al., 2013; MW ~352 Da, logP ~1.8, tPSA ~106 Ų), which lack the sulfonamide entirely and are designed for intracellular target engagement [3].

Physicochemical Properties Drug-Likeness Carbonic Anhydrase Inhibitor Selection

Evidence-Linked Research and Procurement Scenarios for 2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (CAS 433956-89-9)


Carbonic Anhydrase Isoform Profiling and Selectivity Screening

Compound 433956-89-9 is structurally positioned for head-to-head CA isoform selectivity screening (hCA I, II, IX, XII) against acetazolamide and other clinical sulfonamide CA inhibitors. The scaffold-matched crystallographic template (PDB 5J8Z) enables rational interpretation of isoform-dependent potency differences arising from the compound's simplified 4-amino substitution relative to bulkier pyrimidine congeners [1]. Procurement as a probe molecule for CA panel screening is supported by the demonstrated class-level hCA II inhibition of the 2-thio-6-oxo-1,6-dihydropyrimidine-benzenesulfonamide series [1].

Ligand-Based Drug Design and Structure-Activity Relationship (SAR) Expansion

The compound serves as a minimal-steric-demand entry point for SAR exploration around the 2-thio-6-oxo-1,6-dihydropyrimidine-benzenesulfonamide scaffold. With no bulky substituents at pyrimidine positions 4 (NH2) and 5 (H), 433956-89-9 provides the baseline binding affinity and physicochemical profile against which analogs bearing aryl, cyano, or alkyl groups can be compared, using the 5J8Z co-crystal structure for binding-mode hypothesis generation [REFS-1, REFS-2]. The scaffold's dual-use history in both CA [1] and LDH [3] inhibitor programs further recommends it as a versatile starting point for chemogenomic library design.

Negative Control Design for Non-CA 2-Thio-6-Oxopyrimidine Screening Campaigns

For laboratories screening 2-thio-6-oxo-1,6-dihydropyrimidine libraries against non-CA targets (e.g., LDH, kinases), 433956-89-9 can serve as a CA-selectivity control compound to flag off-target CA inhibition arising from the sulfonamide ZBG. Its computed physicochemical profile (tPSA 190 Ų, XLogP3 -0.8) contrasts with LDH-optimized analogs (tPSA ~106 Ų, logP ~1.8), enabling the deconvolution of target-specific activity from physicochemical-driven promiscuity [4].

Custom Synthesis Feasibility Assessment for Radioligand or Bioconjugate Derivatization

The primary amino group at pyrimidine position 4 constitutes a tractable synthetic handle for further derivatization (e.g., biotinylation, fluorophore conjugation, or radiolabeling) without perturbing the essential zinc-binding sulfonamide pharmacophore. The acetamide linker between the pyrimidine-thioether and the sulfamoylphenyl ring provides an additional site for isosteric replacement. Procurement of 433956-89-9 as a milligram-scale analytical standard enables reaction development prior to scaling with custom-synthesized analogs.

Quote Request

Request a Quote for 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.